N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide
Overview
Description
N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide, also known as TAK-659, is a small molecule drug compound with a molecular formula of C16H15F4NO2S2 and a molecular weight of 393.4 g/mol. This compound has shown significant potential in treating a wide range of diseases due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide involves several steps. One common synthetic route includes the reaction of 2-fluorothiophenol with 3-bromopropylamine to form the intermediate compound, which is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and proteins.
Medicine: TAK-659 has shown promise in the treatment of certain cancers and autoimmune diseases due to its ability to modulate immune responses.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate immune responses and inhibit the growth of cancer cells.
Comparison with Similar Compounds
N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide is unique due to its specific chemical structure and properties. Similar compounds include other sulfonamide derivatives and trifluoromethyl-containing compounds, such as:
Properties
IUPAC Name |
N-[3-(2-fluorophenyl)sulfanylpropyl]-3-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO2S2/c17-14-7-1-2-8-15(14)24-10-4-9-21-25(22,23)13-6-3-5-12(11-13)16(18,19)20/h1-3,5-8,11,21H,4,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFSOYBOYBJQNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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